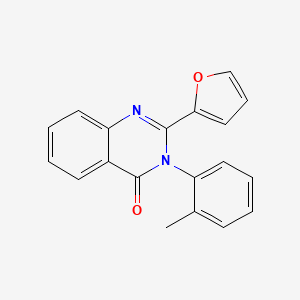![molecular formula C18H16F3NO2 B5887881 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)
3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as EFPA, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. EFPA belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for drug development. In
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory properties, which may explain the effects of this compound. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer properties. This compound has also been found to reduce the production of inflammatory cytokines and chemokines, which may explain its anti-inflammatory effects. In addition, this compound has been found to reduce pain sensitivity in animal models of pain.
実験室実験の利点と制限
3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also stable under normal laboratory conditions, which allows for long-term storage and handling. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, which may limit its potential as a pharmaceutical agent.
将来の方向性
There are several future directions for the study of 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the study of the in vivo effects of this compound in animal models of cancer, inflammation, and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential as a pharmaceutical agent.
合成法
3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized by the reaction of 4-ethoxyaniline and 3-(trifluoromethyl)cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by dehydration to yield this compound as a yellow crystalline solid with a melting point of 173-174°C.
科学的研究の応用
3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to exhibit anticancer, anti-inflammatory, and antinociceptive properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. In addition, this compound has been found to have analgesic effects in animal models of pain.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-2-24-16-9-6-13(7-10-16)8-11-17(23)22-15-5-3-4-14(12-15)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWAJDCZNBTLCW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)



![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)



![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)